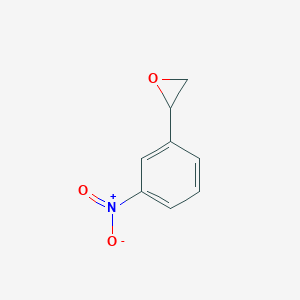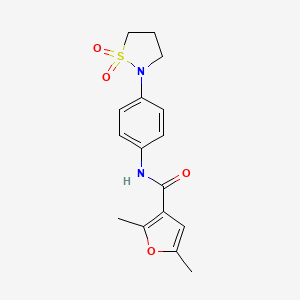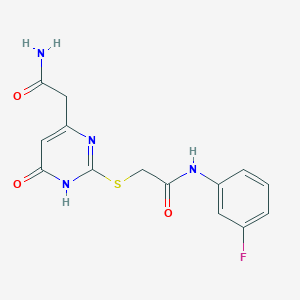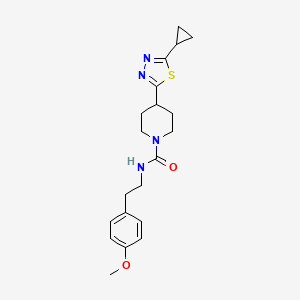
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : Research has shown the synthesis of novel heterocyclic compounds, including those with thiadiazole moieties, demonstrating a wide range of biological activities such as anti-inflammatory, analgesic, and antimicrobial properties. For example, compounds synthesized from visnagenone and khellinone derivatives have shown significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects, highlighting their potential in medicinal chemistry (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial and Antitumor Effects : Compounds containing thiadiazole and piperidine structures have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, fluoroquinolone-based 4-thiazolidinones have been developed and screened for antifungal and antibacterial activities, indicating the versatility of these compounds in developing new therapeutic agents (N. Patel, S. D. Patel, 2010).
Cytotoxicity Against Cancer Cells : Research into pyrazole and pyrazolo[1,5-a]pyrimidine derivatives has revealed their potential in cytotoxicity against cancer cells, with some compounds showing significant activity against Ehrlich Ascites Carcinoma (EAC) cells. This underscores the potential for developing novel anticancer agents based on these molecular frameworks (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Propiedades
IUPAC Name |
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-26-17-6-2-14(3-7-17)8-11-21-20(25)24-12-9-16(10-13-24)19-23-22-18(27-19)15-4-5-15/h2-3,6-7,15-16H,4-5,8-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWZROKQSUBKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isobutyl 2-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3000270.png)
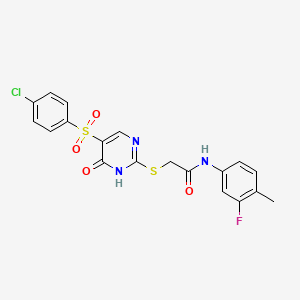
![tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate](/img/structure/B3000272.png)
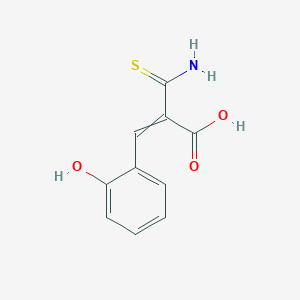
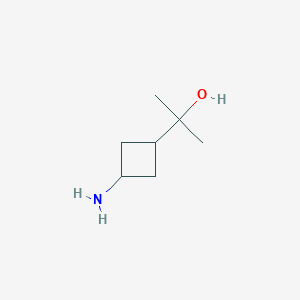
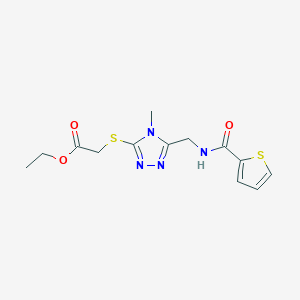
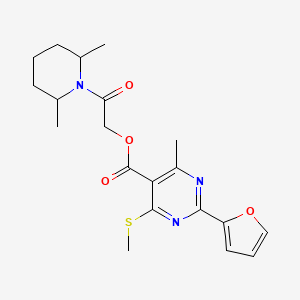
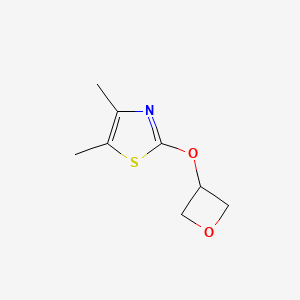
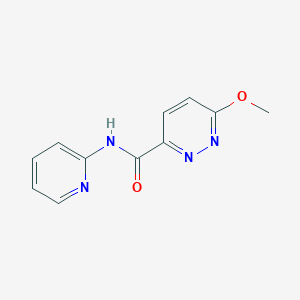
![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid](/img/structure/B3000286.png)

